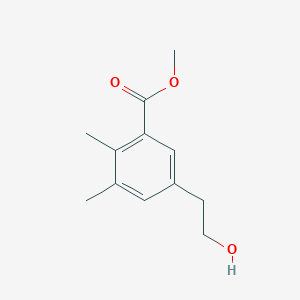
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate
描述
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which also contains hydroxyethyl and dimethyl substituents
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-8-6-10(4-5-13)7-11(9(8)2)12(14)15-3/h6-7,13H,4-5H2,1-3H3 |
InChI 键 |
WCRGGNVIZUDNSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C(=O)OC)CCO |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate typically involves the esterification of 5-(2-hydroxyethyl)-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used for this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
化学反应分析
Types of Reactions
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group under basic conditions.
Major Products
Oxidation: 5-(2-carboxyethyl)-2,3-dimethylbenzoic acid.
Reduction: 5-(2-hydroxyethyl)-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyethyl and ester groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity.
相似化合物的比较
Similar Compounds
Methyl 4-(2-hydroxyethyl)-2,3-dimethylbenzoate: Similar structure but with a different position of the hydroxyethyl group.
Ethyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(2-hydroxyethyl)-2,3-diethylbenzoate: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both hydroxyethyl and dimethyl groups provides a distinct set of chemical properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


